2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(prop-2-en-1-yl)acetamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. The structure features:
- 3-ethyl group: Enhances lipophilicity and metabolic stability compared to bulkier aryl substituents .
- 7-oxo group: A key pharmacophore contributing to hydrogen-bonding interactions in biological systems.
While direct synthesis data for this compound is absent in the provided evidence, analogous triazolopyrimidines (e.g., ) are synthesized via reflux in phosphorus oxychloride with carboxylic acid derivatives, followed by purification .
Properties
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2/c1-3-5-12-8(18)6-16-7-13-10-9(11(16)19)14-15-17(10)4-2/h3,7H,1,4-6H2,2H3,(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODVGYMZBNTMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC=C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights:
Substituent Effects on Lipophilicity :
- The ethyl group (target compound) offers intermediate lipophilicity compared to bulky aryl groups (e.g., 4-ethoxyphenyl in ), which may balance membrane permeability and solubility .
- The allyl group in the target compound is less polar than furan () but more reactive than chlorobenzyl (), suggesting tunable applications in prodrug design .
Biological Implications :
- Aryl substituents () are common in kinase inhibitors due to π-π stacking with hydrophobic pockets. The ethyl group in the target compound might reduce off-target interactions .
- The 7-oxo group is conserved across analogs, underscoring its role in binding (e.g., mimicking ATP’s carbonyl in kinase inhibitors) .
Synthetic Considerations :
- Phosphorus oxychloride-mediated cyclization () is a standard method for triazolopyrimidines. The allyl group’s stability under these conditions requires verification .
Allyl’s flexibility might reduce crystallinity compared to rigid aryl groups .
Table 2: Hypothetical Physicochemical Properties*
| Compound | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 1.8 | ~0.5 (DMSO) | 180–185 (est.) |
| Compound | 2.5 | ~0.2 (DMSO) | 210–215 |
| Compound | 3.0 | <0.1 (DMSO) | 225–230 (est.) |
*Based on structural analogs and computational modeling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
